(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine
Overview
Description
“(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine” is a chemical compound that has been gaining attention in the scientific community due to its unique properties and potential applications . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Scientific Research Applications
Environmental Applications
Amine-containing sorbents, which could share functional similarities with the compound , have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents, providing a potential application area for similar compounds in environmental remediation efforts (Ateia et al., 2019).
Analytical Chemistry
In the field of analytical chemistry, compounds structurally related to "(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine" could be used in the development of analytical methods. For example, the analysis of heterocyclic aromatic amines (HAAs) in biological matrices, foodstuff, and beverages is critical due to their carcinogenic potential. Advanced analytical techniques like liquid chromatography coupled with mass spectrometry are preferred for their sensitivity and selectivity, which could be relevant for studying similar compounds (Teunissen et al., 2010).
Catalysis and Synthesis
The compound's structure suggests potential applications in catalysis and synthesis, particularly in the development of hybrid catalysts for synthesizing heterocyclic compounds. For instance, pyranopyrimidine scaffolds, which are structurally complex, have seen significant research interest due to their medicinal and pharmaceutical relevance. The use of hybrid catalysts, including organocatalysts and metal catalysts, highlights the importance of structural diversity in catalyst design, which could be influenced by compounds with similar structures (Parmar et al., 2023).
Environmental Toxicology
In environmental toxicology, understanding the formation, mitigation, and metabolism of HAAs, which are similar in structure to the compound , is crucial. These substances are generated during thermal processing of meat and have been linked to cancer risks. Research in this area focuses on the factors affecting HAA generation and strategies for their reduction, which could extend to compounds with similar structural features (Chen et al., 2020).
Future Directions
The future directions for the research and application of “(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine” are promising. It is expected that many novel applications of trifluoromethylpyridine derivatives will be discovered in the future . The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various targets, including dna molecules , and enzymes such as AcpS-PPTase . These targets play crucial roles in biological processes such as DNA replication and protein synthesis.
Mode of Action
It’s known that similar compounds can bind with dna molecules , potentially interfering with DNA replication and transcription. They may also inhibit enzymes such as AcpS-PPTase , which could disrupt protein synthesis.
Properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]sulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2S/c13-12(14,15)8-4-5-11(17-7-8)18-10-3-1-2-9(16)6-10/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWPZKYOMMUAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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